Cas no 1872211-86-3 (Sodium 4-(bromomethyl)benzene-1-sulfinate)

Sodium 4-(bromomethyl)benzene-1-sulfinate is a versatile sulfinate derivative commonly employed in organic synthesis and pharmaceutical applications. Its key advantages include its role as a reactive intermediate in nucleophilic substitution and cross-coupling reactions, facilitating the introduction of sulfonyl and benzyl groups. The bromomethyl moiety enhances reactivity, enabling efficient functionalization of target molecules. The sodium sulfinate group improves solubility in polar solvents, aiding in reaction handling and purification. This compound is particularly useful in the synthesis of sulfone-containing compounds and as a precursor for further derivatization. Its stability under controlled conditions ensures reliable performance in synthetic workflows.
Sodium 4-(bromomethyl)benzene-1-sulfinate structure
1872211-86-3 structure
Product Name:Sodium 4-(bromomethyl)benzene-1-sulfinate
CAS No:1872211-86-3
MF:C7H6BrNaO2S
MW:257.080111026764
CID:5744932
PubChem ID:130538017
Update Time:2025-05-21

Sodium 4-(bromomethyl)benzene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • Sodium 4-(bromomethyl)benzene-1-sulfinate
    • EN300-722675
    • 1872211-86-3
    • Sodium4-(bromomethyl)benzene-1-sulfinate
    • 4-(bromomethyl)benzenesulfinate
    • Inchi: 1S/C7H7BrO2S.Na/c8-5-6-1-3-7(4-2-6)11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1
    • InChI Key: DIVGNSKDYXRIDW-UHFFFAOYSA-M
    • SMILES: BrCC1C=CC(=CC=1)S(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 255.91696g/mol
  • Monoisotopic Mass: 255.91696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 148
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.3Ų

Sodium 4-(bromomethyl)benzene-1-sulfinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-722675-1.0g
sodium 4-(bromomethyl)benzene-1-sulfinate
1872211-86-3
1g
$0.0 2023-06-06

Additional information on Sodium 4-(bromomethyl)benzene-1-sulfinate

Comprehensive Overview of Sodium 4-(bromomethyl)benzene-1-sulfinate (CAS No. 1872211-86-3)

Sodium 4-(bromomethyl)benzene-1-sulfinate (CAS No. 1872211-86-3) is a specialized organic compound widely utilized in pharmaceutical intermediates, material science, and synthetic chemistry. Its unique structure, featuring a bromomethyl group and a sulfinate moiety, makes it a versatile reagent for cross-coupling reactions, polymerization initiators, and functional group transformations. Researchers and industries value this compound for its high reactivity and compatibility with diverse synthetic pathways.

In recent years, the demand for Sodium 4-(bromomethyl)benzene-1-sulfinate has surged due to its role in developing advanced materials, such as conductive polymers and liquid crystals. The compound’s CAS No. 1872211-86-3 is frequently searched in academic databases and patent filings, reflecting its growing importance in green chemistry and sustainable synthesis. Its application in photocatalysis and click chemistry aligns with current trends toward eco-friendly methodologies, addressing global concerns about environmental impact.

From a technical perspective, the bromomethyl group in Sodium 4-(bromomethyl)benzene-1-sulfinate enables nucleophilic substitutions, while the sulfinate anion acts as a leaving group or stabilizer in radical reactions. This dual functionality is pivotal for constructing complex molecular architectures, such as heterocycles and dendrimers. Analytical techniques like NMR spectroscopy and HPLC are commonly employed to verify its purity, ensuring reproducibility in research and industrial processes.

The compound’s stability under controlled conditions and solubility in polar solvents like DMF or water further enhance its practicality. Safety data sheets emphasize proper handling to avoid decomposition, though it is not classified under restricted categories. As synthetic methodologies evolve, Sodium 4-(bromomethyl)benzene-1-sulfinate continues to inspire innovations in drug discovery and nanotechnology, answering frequent search queries about “sulfinate derivatives in medicine” or “bromomethyl applications in organic synthesis.”

In conclusion, Sodium 4-(bromomethyl)benzene-1-sulfinate (CAS No. 1872211-86-3) exemplifies the intersection of precision chemistry and industrial utility. Its adaptability to cutting-edge research themes—such as bioconjugation and smart materials—ensures its relevance in scientific discourse. Future explorations may unlock novel applications, solidifying its status as a cornerstone in modern chemical innovation.

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